
L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine is a peptide compound composed of multiple amino acids. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, chemistry, and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents such as HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) to produce the peptide through fermentation.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide.
Reduction: Reaction with reducing agents such as DTT (dithiothreitol).
Substitution: Reaction with nucleophiles or electrophiles to modify specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: DTT, mild acidic or basic conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific amino acid residues involved and the reaction conditions. For example, oxidation of histidine residues may lead to the formation of oxo-histidine.
Applications De Recherche Scientifique
L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its biological activity, such as immunomodulation and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and products.
Mécanisme D'action
The mechanism of action of L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities.
L-Histidyl-L-lysine: A dipeptide with related properties.
Uniqueness
L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential applications. Its longer peptide chain may offer enhanced stability and functionality compared to shorter peptides.
Propriétés
Numéro CAS |
923018-43-3 |
|---|---|
Formule moléculaire |
C43H80N14O9 |
Poids moléculaire |
937.2 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C43H80N14O9/c1-5-27(4)36(42(64)57-35(26(2)3)41(63)54-32(43(65)66)17-9-13-21-47)56-34(58)24-50-38(60)30(15-7-11-19-45)52-39(61)31(16-8-12-20-46)53-40(62)33(22-28-23-49-25-51-28)55-37(59)29(48)14-6-10-18-44/h23,25-27,29-33,35-36H,5-22,24,44-48H2,1-4H3,(H,49,51)(H,50,60)(H,52,61)(H,53,62)(H,54,63)(H,55,59)(H,56,58)(H,57,64)(H,65,66)/t27-,29-,30-,31-,32-,33-,35-,36-/m0/s1 |
Clé InChI |
HHVBFPUYNUXLRO-XMUGSSPRSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


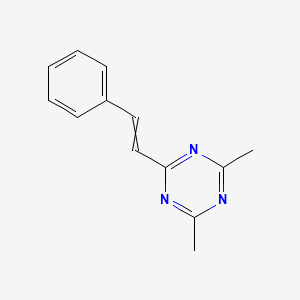
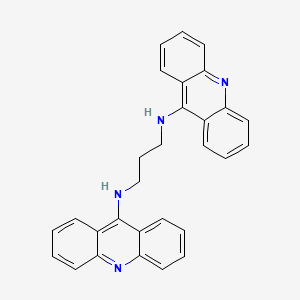
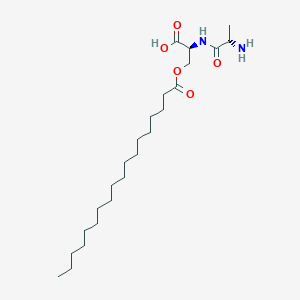
![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)

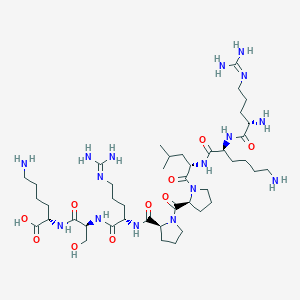
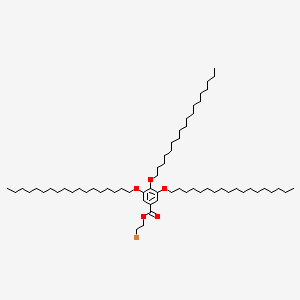

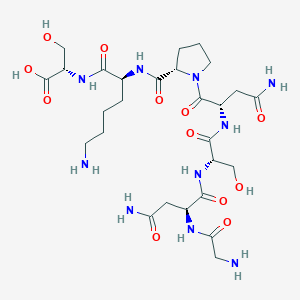
![9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B14176603.png)
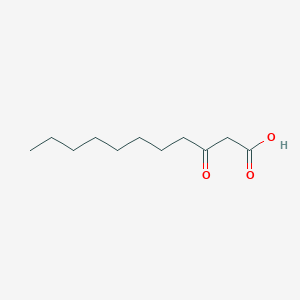
![N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide](/img/structure/B14176616.png)
![6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14176619.png)
